Optimal Linker Length for Degradation Efficiency: PEG3 Outperforms PEG2 and PEG4 Analogs
In a comparative study of PROTAC linkers for estrogen receptor alpha (ERα) degradation, the PEG3-containing linker (LCL-ER(dec)) demonstrated the highest degradation activity when directly compared to analogous molecules with PEG2 and PEG4 linkers [1]. While all three linker variants bound ERα with similar affinity (IC50 = 30–50 nM), the PEG3 version was identified as the most potent degrader, confirming that the length provided by three ethylene glycol units is optimal for this application [1].
| Evidence Dimension | Linker Length and Degradation Activity |
|---|---|
| Target Compound Data | PEG3-containing PROTAC (LCL-ER(dec)) showed highest degradation activity. |
| Comparator Or Baseline | PEG2 (LCL-ER(dec)-P2) and PEG4 (LCL-ER(dec)-P4) containing PROTACs. |
| Quantified Difference | PEG3 variant exhibited superior degradation activity compared to PEG2 and PEG4 variants, despite comparable target binding affinity (IC50 = 30-50 nM for all variants). |
| Conditions | In vitro cellular degradation assay in ERα-expressing cells. |
Why This Matters
This data demonstrates that a PEG3 linker, like the one in HO-Conh-C3-peg3-NH2, can be a critical determinant of functional potency, and substituting it with a shorter (PEG2) or longer (PEG4) analog could result in a less effective degrader.
- [1] Pharmaceutical Society of Japan. (2023). MEDCHEM NEWS Vol.33 No.2, p. 24/52 [Journal Excerpt]. View Source
